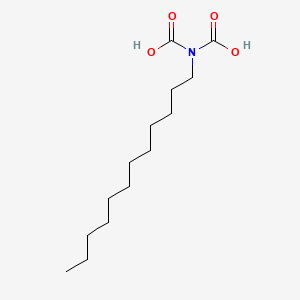

N-Dodecyl-2-imidodicarbonic acid

Description

N-Dodecyl-2-imidodicarbonic acid is a synthetic organic compound characterized by a dodecyl (C12) alkyl chain attached to an imidodicarbonic acid moiety. The imidodicarbonic acid group consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carboxylic acid (-COOH) groups.

Properties

CAS No. |

113278-15-2 |

|---|---|

Molecular Formula |

C14H27NO4 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

carboxy(dodecyl)carbamic acid |

InChI |

InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-8-9-10-11-12-15(13(16)17)14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

WKTVSDZEVGXCNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-imidodicarbonic acid typically involves the reaction of dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide. The mixture is refluxed, leading to the formation of the desired compound . This method ensures high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-2-imidodicarbonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Dodecyl-2-imidodicarbonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of membrane proteins and as a component in lysis buffers for cell disruption.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the formulation of disinfectants and cleaning agents.

Mechanism of Action

The mechanism of action of N-Dodecyl-2-imidodicarbonic acid involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly useful in its application as a disinfectant and in cell biology research . The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Dodecyl Chains

(a) Dodecylbenzenesulphonic Acid

- Structure : A dodecyl chain linked to a benzenesulphonic acid group (-SO3H) .

- Comparison :

- Functional Group : Sulphonic acid (-SO3H) vs. imidodicarbonic acid (-N-C(COOH)2).

- Acidity : Sulphonic acids are strong acids (pKa ~1–2), whereas imidodicarbonic acid likely exhibits weaker acidity due to carboxylic acid groups (pKa ~4–5).

- Applications : Dodecylbenzenesulphonic acid is widely used in detergents and emulsifiers . N-Dodecyl-2-imidodicarbonic acid’s chelating ability (from carboxylic groups) may suit niche applications like metal ion sequestration.

(b) Dodecyldimethylamine

- Structure : A dodecyl chain bonded to a dimethylamine group (-N(CH3)2) .

- Comparison :

- Functional Group : Tertiary amine vs. heterocyclic carboxylic acid.

- Reactivity : Dodecyldimethylamine acts as a cationic surfactant and catalyst in organic reactions. This compound’s acidic groups may enable anion exchange or pH-dependent solubility.

(c) Dodecyl Methacrylate

Nitrogen-Containing Dodecyl Derivatives

(a) Dodecyl-2-N,N-Dimethylaminopropionate Hydrochloride

- Structure: Dodecyl ester of a dimethylamino-substituted propionic acid, with a hydrochloride counterion .

- Comparison: Functional Groups: Ester and tertiary amine vs. heterocyclic carboxylic acids. Biological Activity: The dimethylaminopropionate derivative is used in drug delivery due to its pH-sensitive amine group . This compound’s dual carboxylic groups may enhance biocompatibility or metal binding.

Data Table: Key Properties of Selected Dodecyl Derivatives

Research Findings and Functional Insights

- Solubility: Dodecyl derivatives with ionic groups (e.g., sulphonic acid, carboxylic acid) exhibit water solubility at low pH, whereas nonpolar variants (e.g., dodecyl methacrylate) are lipid-soluble. This compound’s solubility likely depends on pH due to its carboxylic groups.

- Thermal Stability : Dodecylbenzenesulphonic acid is stable up to 200°C , while imidodicarbonic acid derivatives may decompose at lower temperatures due to labile carboxylic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.